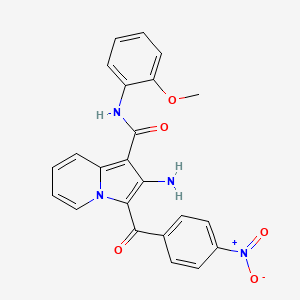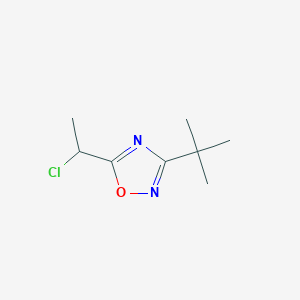
3-Methyl-5-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-Methyl-5-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole is an organic molecule distinguished by its unique structural features. This compound contains a blend of heterocycles, including isoxazole, piperidine, and tetrahydrocinnoline moieties. Such structural complexity often imparts significant biochemical and pharmaceutical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole is multi-step and intricate:
Starting Material Selection: : The initial step involves choosing appropriate starting materials, such as isoxazole, piperidine, and cinnoline derivatives.
Coupling Reactions: : The primary synthesis route typically involves the use of coupling reactions, such as Suzuki or Heck coupling, to form the isoxazole core.
Oxygenation and Methylation: : Further steps involve functional group manipulations including oxygenation and methylation, ensuring the formation of the tetrahydrocinnoline and piperidine moieties.
Final Assembly: : The synthesis culminates with the strategic assembly of the molecular architecture through selective reactions, often necessitating fine-tuned reaction conditions such as specific temperatures, catalysts, and solvents.
Industrial Production Methods
For industrial-scale production, the methods optimize reaction conditions for yield and purity:
Batch Processing: : Often preferred for its control over reaction parameters, ensuring high purity of the final compound.
Flow Chemistry: : Leveraged for continuous production, improving scalability and efficiency.
Catalysts and Solvents: : Industrial processes often use more cost-effective and environmentally benign catalysts and solvents.
化学反応の分析
Types of Reactions
Oxidation: : Reacting with strong oxidants can lead to modifications in the compound's core structure.
Reduction: : Selective reduction reactions can be used to modify functional groups, enhancing the compound’s activity or altering its properties.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, often introducing new functional groups or altering existing ones.
Common Reagents and Conditions
Oxidizing Agents: : Use of agents like potassium permanganate or chromium trioxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Solvents: : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are often used.
Major Products
Oxidized Derivatives: : Introduction of additional oxygen functionalities.
Reduced Compounds: : Simplification or removal of certain functional groups.
Substituted Products: : Introduction of new substituents, affecting the compound's biochemical activity.
科学的研究の応用
Chemistry
Catalysis Research: : Studying the compound’s role as a catalyst or its interactions with various catalytic systems.
Material Science: : Exploring its potential as a building block for novel materials.
Biology
Enzyme Inhibition: : Investigating its efficacy as an enzyme inhibitor, a common application in biochemical research.
Signal Transduction Studies: : Use in probing cellular signal transduction pathways.
Medicine
Pharmacology: : Examining its potential as a lead compound for drug development.
Diagnostics: : Potential use in diagnostic assays due to its unique biochemical properties.
Industry
Chemical Industry: : Application in the synthesis of more complex molecules.
Biotechnology: : Use in the development of biotechnological tools and processes.
作用機序
Molecular Targets and Pathways
Enzyme Interaction: : The compound likely interacts with specific enzymes, inhibiting or modifying their activity.
Receptor Binding: : It may also bind to specific cellular receptors, altering cellular responses.
Pathway Modulation: : Through these interactions, the compound can modulate key biochemical pathways, influencing processes like metabolism or cell signaling.
類似化合物との比較
Compared to other similar compounds, 3-Methyl-5-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole is unique in its combination of structural features.
Similar Compounds
Isoxazole Derivatives: : Compounds with an isoxazole core but lacking the piperidine or tetrahydrocinnoline moieties.
Piperidine Derivatives: : Compounds featuring the piperidine ring but with different attached functional groups.
Tetrahydrocinnoline Derivatives: : Molecules containing the tetrahydrocinnoline moiety, often studied for their pharmaceutical properties.
In essence, the distinctiveness of this compound lies in its unique combination of these functional groups, making it a compound of significant interest across various fields of research.
特性
IUPAC Name |
3-methyl-5-[[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-14-10-17(25-22-14)12-23-8-6-15(7-9-23)13-24-19-11-16-4-2-3-5-18(16)20-21-19/h10-11,15H,2-9,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGRGZNQXYKGKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCC(CC2)COC3=NN=C4CCCCC4=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-(3,4-dimethoxybenzyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2418501.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide](/img/structure/B2418502.png)

![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2418506.png)
![1-(2-Chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2418509.png)
![N-[(2S)-1-Hydroxypropan-2-yl]-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2418510.png)
![N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2418512.png)
![6-Cyclopropyl-3-(2-{3-[(3-fluoropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2418513.png)


![4,5-dimethyl 1-({[4-(methoxycarbonyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2418520.png)

![3-benzyl-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2418522.png)

